2-Bromo-4-(trifluoromethyl)nicotinaldehyde
Overview
Description
2-Bromo-4-(trifluoromethyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a bromine atom and a trifluoromethyl group attached to a nicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)nicotinaldehyde typically involves the bromination of 4-(trifluoromethyl)nicotinaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Various substituted nicotinaldehydes.
Oxidation: 2-Bromo-4-(trifluoromethyl)nicotinic acid.
Reduction: 2-Bromo-4-(trifluoromethyl)nicotinalcohol.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)nicotinaldehyde is not well-defined due to its primary use as an intermediate. its reactivity is largely influenced by the electron-withdrawing trifluoromethyl group and the electron-donating aldehyde group. These functional groups can modulate the compound’s reactivity in various chemical transformations, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-(trifluoromethyl)aniline: Contains an amine group instead of an aldehyde, leading to different reactivity and applications.
4-Bromobenzotrifluoride: Similar trifluoromethyl and bromine substitution but on a benzene ring instead of a nicotinaldehyde backbone.
Uniqueness
2-Bromo-4-(trifluoromethyl)nicotinaldehyde is unique due to the combination of the bromine atom and the trifluoromethyl group on a nicotinaldehyde scaffold. This combination imparts distinct reactivity patterns and makes it a valuable intermediate for synthesizing a variety of complex molecules.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNFQCXEARYECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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